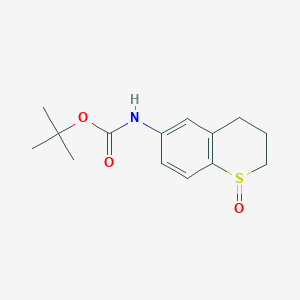

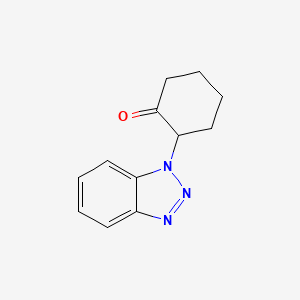

![molecular formula C12H10O2S B2652750 5-[(4-Methylphenyl)thio]-2-furaldehyde CAS No. 56656-92-9](/img/structure/B2652750.png)

5-[(4-Methylphenyl)thio]-2-furaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The InChI code for 5-[(4-Methylphenyl)thio]-2-furaldehyde is 1S/C12H10O2S/c1-9-2-5-11(6-3-9)15-12-7-4-10(8-13)14-12/h2-8H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

5-[(4-Methylphenyl)thio]-2-furaldehyde is a solid at room temperature .科学的研究の応用

Synthesis Applications

5-[(4-Methylphenyl)thio]-2-furaldehyde, as a derivative of 5-aryl-2-furaldehydes, plays a crucial role in the synthesis of diverse heterocyclic compounds. One notable application is in the Biginelli reaction, which involves the synthesis of tetrahydropyrimidinones. This reaction typically employs 5-aryl-2-furaldehydes, obtained through the arylation of furfural, reacting with compounds like ethyl acetoacetate or acetylacetone and (thio)-urea, in the presence of a catalyst such as FeCl3·6H2O. The result is a series of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates, showcasing the versatile synthetic utility of these aldehydes in creating complex molecular structures (Vakhula et al., 2018).

Catalytic and Protective Group Chemistry

In another study, the chemoselective protection of heteroaromatic aldehydes, including those similar to 5-[(4-Methylphenyl)thio]-2-furaldehyde, was explored through their transformation into imidazolidine derivatives. This method provides a novel approach to protect aldehydes in the presence of more reactive functional groups, such as ketones, thereby highlighting the potential of 5-aryl-2-furaldehydes in selective synthetic transformations (Carpenter & Chadwick, 1985).

Heterocyclic Schiff Bases Formation

Moreover, 5-aryl-2-furaldehydes are essential in the synthesis of heterocyclic Schiff bases, where their reactions with amines, facilitated by molecular sieves as dehydrating agents, yield a variety of heterocyclic azomethines. This application underscores the aldehydes' role in forming Schiff bases, which are pivotal in numerous chemical syntheses and have various applications, ranging from dyes to pharmaceuticals (Iovel' et al., 2000).

Green Chemistry and Biorefining

In the realm of green chemistry and biorefining, 5-aryl-2-furaldehydes, by extension, are involved in the catalytic processes for the production of furfurals, which are key intermediates. These processes, aiming for sustainability and reduced environmental impact, highlight the role of such aldehydes in the production of furfural and hydroxymethylfurfural from biomass, aligning with the principles of green chemistry and sustainable development (Karinen et al., 2011).

Safety and Hazards

特性

IUPAC Name |

5-(4-methylphenyl)sulfanylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-9-2-5-11(6-3-9)15-12-7-4-10(8-13)14-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCQYRQPIGDHKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=C(O2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Methylphenyl)thio]-2-furaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2652669.png)

![2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)propanamide](/img/structure/B2652670.png)

![3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B2652678.png)

![Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2652683.png)

![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2652685.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2652686.png)